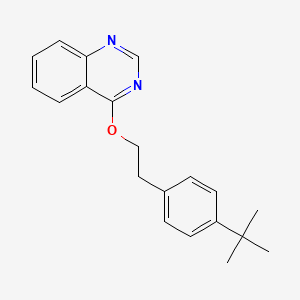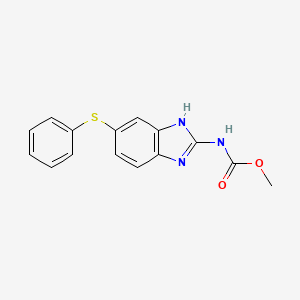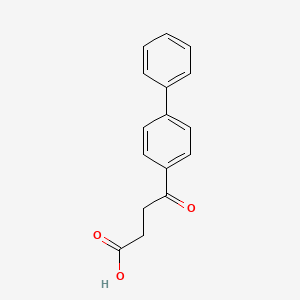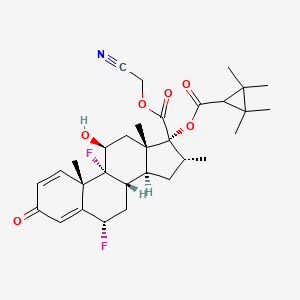
GW-870086
概要
説明
GW-870086は、グルココルチコイド受容体アゴニストとして作用する強力な抗炎症化合物です。これは、独自の生物学的特性を持つ新しい呼吸器系薬剤として開発されました。 この化合物は、喘息やアトピー性皮膚炎などの呼吸器疾患の治療における潜在的な用途について臨床評価中です .
科学的研究の応用
GW-870086 has several scientific research applications, including:
Chemistry: Used as a model compound to study glucocorticoid receptor agonists and their effects on gene expression.
Biology: Investigated for its role in regulating inflammatory cytokine release and its impact on cellular processes.
Medicine: Evaluated for its potential to treat respiratory diseases, such as asthma and atopic dermatitis, with a distinct safety profile compared to existing therapies.
Industry: Potentially developed as a new topical steroid with unique pharmacological properties
作用機序
GW-870086は、グルココルチコイド受容体に結合することにより効果を発揮し、炎症反応に関与する特定の遺伝子の活性化または抑制につながります。これは、古典的なグルココルチコイドによって通常影響を受ける特定の遺伝子サブセットを調節する独自の能力を持っています。 この選択的な遺伝子調節は、副作用を軽減した強力な抗炎症効果をもたらします .
生化学分析
Biochemical Properties
GW-870086 plays a significant role in biochemical reactions by acting as a partial agonist of the glucocorticoid receptor (GR). It binds to the GR in cells, exhibiting a pIC50 of 8.2 in displacing glucocorticoid from GR . This interaction leads to the repression of inflammatory cytokine release from primary lung epithelial cells and the regulation of specific glucocorticoid-regulated genes . The compound’s unique ability to regulate a specific subset of genes distinguishes it from classical glucocorticoids .
Cellular Effects
This compound influences various types of cells and cellular processes. In A549 cells, it exhibits an active effect on NF-κB with a pIC50 of 10.1 . The compound also impacts cell signaling pathways, gene expression, and cellular metabolism by repressing inflammatory cytokine release and regulating specific glucocorticoid-regulated genes . These effects contribute to its potent anti-inflammatory properties and its potential as a novel respiratory agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the glucocorticoid receptor. As a partial agonist, it binds to the GR and modulates gene transcription by regulating specific glucocorticoid-regulated genes . This regulation leads to the repression of inflammatory cytokine release and the modulation of cell signaling pathways . The compound’s unique ability to selectively regulate gene expression sets it apart from classical glucocorticoids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. The compound has shown stability and minimal degradation, maintaining its anti-inflammatory efficacy in experimental in vivo models of irritant-induced contact dermatitis and ovalbumin-induced allergic inflammation . Long-term effects on cellular function have also been observed, with the compound demonstrating a unique ability to regulate specific glucocorticoid-regulated genes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving atopic dermatitis, the compound was tested in various concentrations, including 0.2% and 2% cream formulations . These studies revealed that this compound effectively reduced inflammation and exhibited a distinct safety profile compared to existing therapies .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. As a partial agonist of the glucocorticoid receptor, it modulates gene transcription and influences metabolic flux and metabolite levels . The compound’s unique ability to regulate specific glucocorticoid-regulated genes contributes to its distinct pharmacological profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, contributing to its potent anti-inflammatory properties . The compound’s ability to selectively regulate gene expression also affects its distribution within cells .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors affect its activity and function, contributing to its unique ability to regulate specific glucocorticoid-regulated genes . The compound’s selective regulation of gene expression sets it apart from classical glucocorticoids .
化学反応の分析
GW-870086は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は酸化されて、異なる誘導体になる可能性があります。
還元: 還元反応は、ステロイド骨格上の官能基を修飾できます。
置換: 置換反応は、ハロゲンまたはヒドロキシル基などの官能基を導入または置換できます。
これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまな触媒が含まれます。 これらの反応から形成される主要な生成物は、使用される特定の試薬と条件に依存します .
科学研究への応用
This compoundは、以下を含むいくつかの科学研究用途があります。
化学: グルココルチコイド受容体アゴニストとその遺伝子発現への影響を研究するためのモデル化合物として使用されます。
生物学: 炎症性サイトカインの放出を調節する役割と細胞プロセスへの影響について調査されています。
医学: 喘息やアトピー性皮膚炎などの呼吸器疾患を治療する可能性について評価されており、既存の治療法と比べて独自の安全性プロファイルを持っています。
類似化合物との比較
GW-870086は、フルチカゾンプロピオン酸やデキサメタゾンなどの他のグルココルチコイド受容体アゴニストと比較されます。これらの化合物とは異なり、this compoundは、遺伝子発現を選択的に調節できる独自の薬理学的プロファイルを持っています。これにより、独自の安全性プロファイルが実現します。類似の化合物には以下が含まれます。
- フルチカゾンプロピオン酸
- デキサメタゾン
- トリアムシノロン
- ヒドロコルチゾン
特性
IUPAC Name |
cyanomethyl (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(2,2,3,3-tetramethylcyclopropanecarbonyl)oxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39F2NO6/c1-16-12-18-19-14-21(32)20-13-17(35)8-9-28(20,6)30(19,33)22(36)15-29(18,7)31(16,25(38)39-11-10-34)40-24(37)23-26(2,3)27(23,4)5/h8-9,13,16,18-19,21-23,36H,11-12,14-15H2,1-7H3/t16-,18+,19+,21+,22+,28+,29+,30+,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBKGTSFJSEIEM-NSHBDUGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)OCC#N)OC(=O)C5C(C5(C)C)(C)C)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)OCC#N)OC(=O)C5C(C5(C)C)(C)C)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39F2NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827319-43-7 | |
| Record name | GW-870086 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827319437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW-870086 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12322 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GW-870086 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O891A2A3ZU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


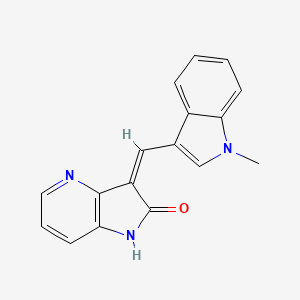
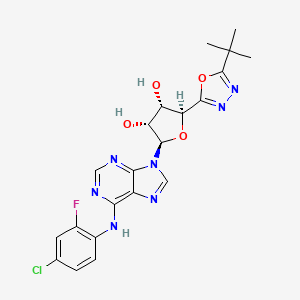
![N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide](/img/structure/B1672473.png)
![5-Methyl-n-(naphthalen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1672474.png)
![N-({4-[({4-chloro-2-[(3-chloro-5-cyanophenyl)carbonyl]phenoxy}acetyl)amino]-3-methylphenyl}sulfonyl)propanamide](/img/structure/B1672475.png)
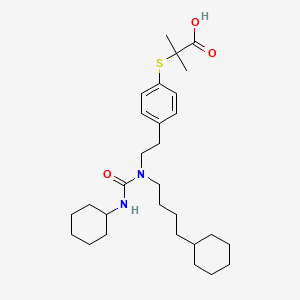
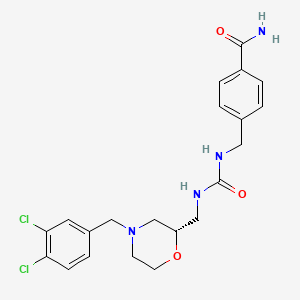
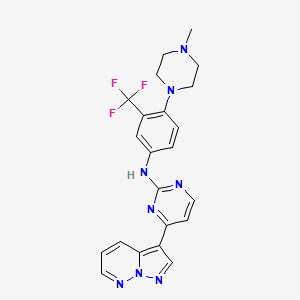
![2-{4-chloro-2-[(3-chloro-5-cyanophenyl)carbonyl]phenoxy}-N-(2-methyl-4-sulfamoylphenyl)acetamide](/img/structure/B1672482.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-b]pyridazin-3-yl]pyrimidin-2-amine](/img/structure/B1672483.png)
![4-[2-(4-fluorophenyl)-6-methylpyrazolo[1,5-b]pyridazin-3-yl]-N-phenylpyrimidin-2-amine](/img/structure/B1672484.png)
